molecular formula C13H18O3 B13527125 3-(2-Isopropoxyphenyl)-2-methylpropanoic acid

3-(2-Isopropoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13527125
M. Wt: 222.28 g/mol
InChI Key: PVOAELLALSVHDX-UHFFFAOYSA-N
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Description

3-(2-Isopropoxyphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of phenylpropanoic acid, featuring an isopropoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-isopropoxybenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylpropanoic acids.

Scientific Research Applications

3-(2-Isopropoxyphenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Isopropoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Lacks the isopropoxy group, making it less hydrophobic.

    2-Isopropoxybenzoic acid: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

3-(2-Isopropoxyphenyl)-2-methylpropanoic acid is unique due to the presence of the isopropoxy group, which can influence its hydrophobicity, reactivity, and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-methyl-3-(2-propan-2-yloxyphenyl)propanoic acid

InChI

InChI=1S/C13H18O3/c1-9(2)16-12-7-5-4-6-11(12)8-10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)

InChI Key

PVOAELLALSVHDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1CC(C)C(=O)O

Origin of Product

United States

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